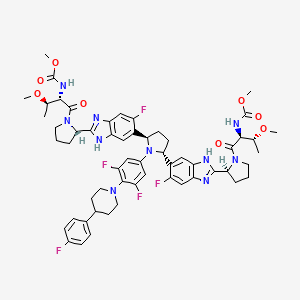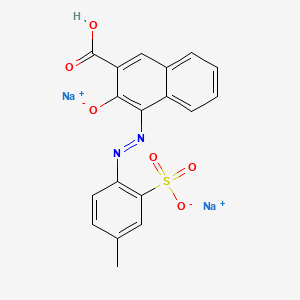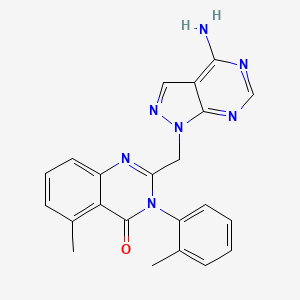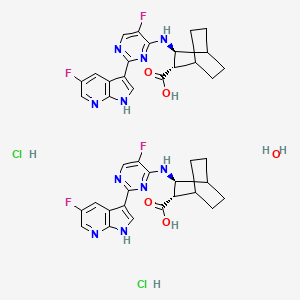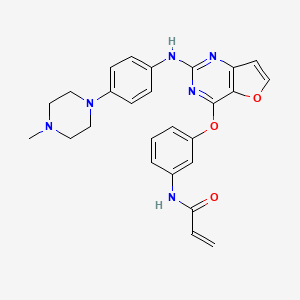
Poseltinib
Vue d'ensemble
Description
Poseltinib, également connu sous le nom de HM71224 ou LY3337641, est un composé expérimental développé comme inhibiteur de la tyrosine kinase de Bruton. Il a été créé par Hanmi Pharmaceutical et licencié à Eli Lilly pour un développement ultérieur. This compound est principalement étudié pour son potentiel dans le traitement des maladies auto-immunes telles que la polyarthrite rhumatoïde, le lupus, la néphrite lupique et le syndrome de Sjögren .
Mécanisme D'action
Le poseltinib exerce ses effets en inhibant de manière irréversible la tyrosine kinase de Bruton, une enzyme clé impliquée dans les voies de signalisation des cellules B et d’autres cellules immunitaires. En se liant au site actif de la tyrosine kinase de Bruton, le this compound empêche la phosphorylation et l’activation des molécules de signalisation en aval telles que PLCγ2 et AKT. Cette inhibition entraîne une réduction de l’activation et de la prolifération des cellules B, modulant ainsi la réponse immunitaire et réduisant l’inflammation .
Analyse Biochimique
Biochemical Properties
Poseltinib plays a significant role in biochemical reactions by inhibiting the BTK protein kinase . It interacts with BTK, a crucial enzyme in B-cell receptor and Fc receptor signaling pathways . This compound binds to the BTK protein and modulates its phosphorylation in human peripheral blood mononuclear cells (PBMCs) .
Cellular Effects
This compound has been shown to have a significant impact on B cells, particularly those stimulated by anti-IgM and CD40L . It inhibits the phosphorylation of BTK, AKT, and PLCγ2 in these cells . In addition, it has been found to effectively inhibit splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts in MRL/lpr mice .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with BTK. By binding to BTK, this compound inhibits the BCR signal transduction pathway and cytokine production in B cells . This inhibition disrupts the normal functioning of these cells, leading to the observed therapeutic effects .
Temporal Effects in Laboratory Settings
In a first-in-human study involving healthy volunteers, this compound exhibited dose-dependent and persistent BTK occupancy in PBMCs of all this compound-administered patients in the study . More than 80% of BTK occupancy at 40 mg dosing was maintained for up to 48 hours after the first dose .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve arthritis disease severity in a dose-dependent manner . In MRL/lpr mice, this compound effectively inhibited splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts .
Metabolic Pathways
It is known that this compound plays a crucial role in B-cell receptor and Fc receptor signaling pathways .
Transport and Distribution
It is known that this compound binds to the BTK protein in human peripheral blood mononuclear cells (PBMCs) .
Subcellular Localization
It is known that this compound binds to the BTK protein, which is a nonreceptor cytoplasmic tyrosine kinase .
Méthodes De Préparation
La synthèse du poseltinib implique plusieurs étapes clés. La structure centrale du this compound est une fraction 2-amino-furopyrimidine, qui est synthétisée par une série de réactions impliquant la formation du cycle pyrimidine et la fonctionnalisation subséquente. Le groupe N-méthylpipérazine est introduit pour améliorer les interactions hydrophobes. La voie de synthèse implique généralement les étapes suivantes :
- Formation du noyau furopyrimidine.
- Introduction du groupe amino.
- Fonctionnalisation avec le groupe N-méthylpipérazine.
- Réactions de couplage finales pour compléter la molécule .
Analyse Des Réactions Chimiques
Le poseltinib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le this compound.
Substitution : Le this compound peut subir des réactions de substitution, en particulier aux groupes amino et pipérazine.
Réactifs et conditions courants : Les réactifs typiques utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution.
Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués.
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Le this compound est utilisé comme composé modèle pour étudier la synthèse et la réactivité des inhibiteurs de la tyrosine kinase de Bruton.
Biologie : En recherche biologique, le this compound est utilisé pour étudier le rôle de la tyrosine kinase de Bruton dans les voies de signalisation cellulaire et les réponses immunitaires.
Médecine : Le this compound est étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies auto-immunes telles que la polyarthrite rhumatoïde, le lupus, la néphrite lupique et le syndrome de Sjögren.
Applications De Recherche Scientifique
Poseltinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of Bruton’s tyrosine kinase inhibitors.
Biology: In biological research, this compound is used to study the role of Bruton’s tyrosine kinase in cellular signaling pathways and immune responses.
Medicine: this compound is being investigated for its potential therapeutic effects in treating autoimmune diseases such as rheumatoid arthritis, lupus, lupus nephritis, and Sjögren’s syndrome.
Comparaison Avec Des Composés Similaires
Le poseltinib fait partie d’une classe de composés connus sous le nom d’inhibiteurs de la tyrosine kinase de Bruton. Des composés similaires incluent :
Ibrutinib : Un inhibiteur de la tyrosine kinase de Bruton de première génération avec de larges applications cliniques mais des effets hors cible importants.
Acalabrutinib : Un inhibiteur de deuxième génération avec une sélectivité améliorée et moins d’effets hors cible par rapport à l’ibrutinib.
Zanubrutinib : Un autre inhibiteur de deuxième génération avec un profil similaire à l’acalabrutinib.
Rilzabrutinib : Un inhibiteur covalent réversible de la tyrosine kinase de Bruton actuellement en essais cliniques de phase 3
Le this compound est unique dans sa structure, avec une fraction centrale 2-amino-furopyrimidine et un groupe N-méthylpipérazine, qui contribuent à son inhibition puissante de la tyrosine kinase de Bruton et à ses propriétés pharmacocinétiques favorables .
Propriétés
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJNVRJMFMYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112972 | |
| Record name | Poseltinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353552-97-2 | |
| Record name | N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353552-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poseltinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353552972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poseltinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poseltinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POSELTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Poseltinib?
A1: this compound functions as an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. BTK plays a critical role in B cell receptor signaling, which is essential for B cell activation, proliferation, and survival. By irreversibly binding to BTK, this compound inhibits this signaling pathway, ultimately disrupting B cell function.
Q2: The research mentions a clinical trial (RAjuvenate) investigating this compound for Rheumatoid Arthritis. What was the outcome of this trial?
A2: The phase II RAjuvenate trial (ClinicalTrials.gov: NCT02628028) was designed to evaluate the efficacy and safety of this compound in adults with active Rheumatoid Arthritis []. Unfortunately, while no safety findings prevented continuation, the study was terminated early after an interim analysis revealed a low likelihood of demonstrating significant efficacy compared to placebo. The primary endpoint was the proportion of patients achieving a 20% improvement in American College of Rheumatology criteria (ACR20) at Week 12.
Q3: Apart from Rheumatoid Arthritis, what other diseases is this compound being investigated for?
A3: While the provided research primarily focuses on Rheumatoid Arthritis, one abstract mentions a Phase II study exploring the combination of "Glofitamab, this compound and Lenalidomide in Patients With Relapsed/Refractory Diffuse B Cell Lymphomas" []. This suggests this compound's potential application in treating certain types of lymphomas due to its BTK inhibition properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


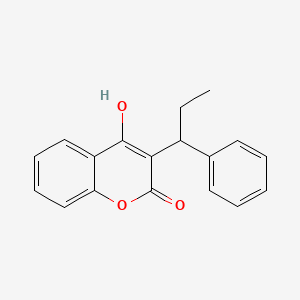
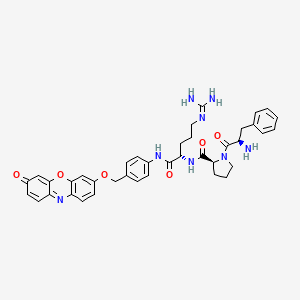
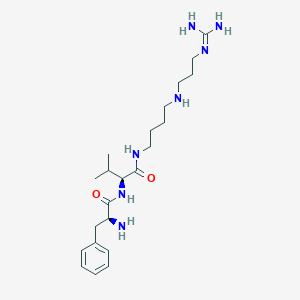
![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)
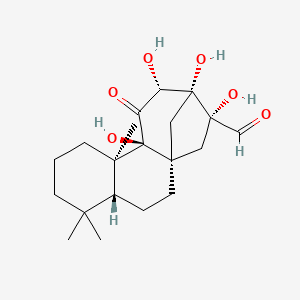

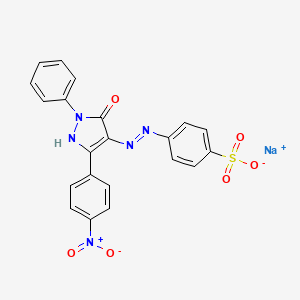
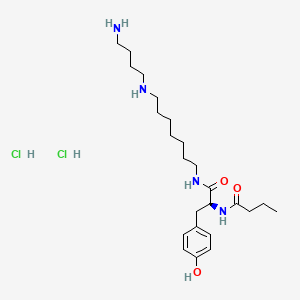
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)
